

L-Erythrose: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: L-Erythrose

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Introduction

L-Erythrose is a naturally occurring monosaccharide, specifically an aldotetrose, which means it is a four-carbon sugar with an aldehyde functional group.^{[1][2][3]} As the L-enantiomer of D-erythrose, it plays a significant role in various biochemical pathways and serves as a valuable chiral building block in organic synthesis.^{[4][5]} This technical guide provides an in-depth overview of the fundamental chemical properties of **L-Erythrose**, detailed experimental protocols for its characterization, and insights into its biological significance.

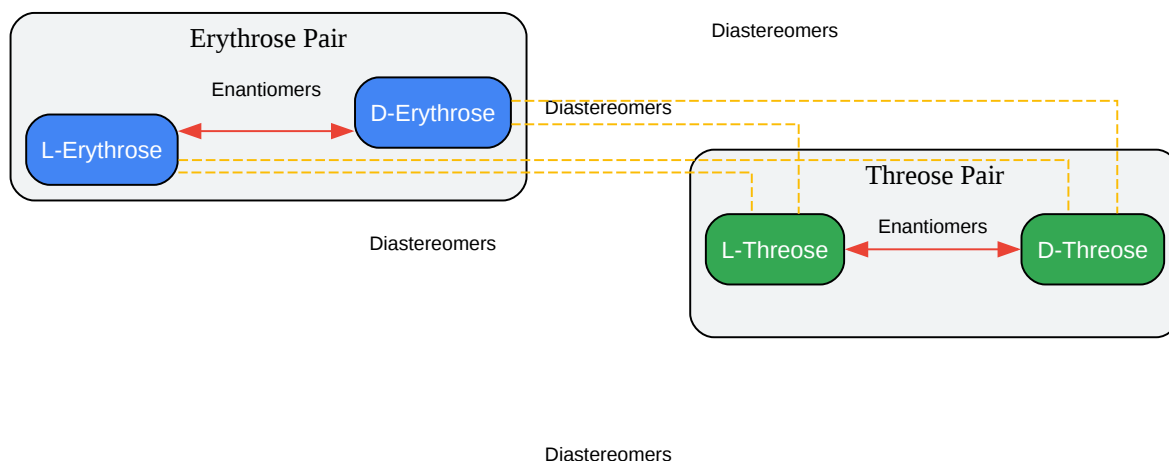
Core Chemical Properties

The fundamental physicochemical properties of **L-Erythrose** are summarized in the table below. These properties are crucial for its application in research and development, particularly in designing synthetic routes and understanding its behavior in biological systems.

Property	Value
CAS Number	533-49-3[1][6][7][8][9][10][11]
Molecular Formula	C ₄ H ₈ O ₄ [1][2][7][9][10][11]
Molecular Weight	120.10 g/mol [1][4][7][9][10]
Appearance	Colorless crystalline solid or light yellow syrup[1][6][7]
Melting Point	164 °C[6][8][10][12]
Boiling Point	144.07°C to 311.1°C (estimates, decomposes) [6][7][8]
Density	~1.41 g/cm ³ [7][12]
Solubility	Soluble in water; slightly soluble in methanol.[6][8][9]
Specific Optical Rotation ([α] _D)	Exhibits mutarotation in solution. A typical final value is +30.5° (c=3 in water).[7][8][10]
IUPAC Name	(2S,3S)-2,3,4-trihydroxybutanal[1][4][9][10]

Chemical Structure and Stereochemistry

L-Erythrose is an aldotetrose with two chiral centers at carbons 2 and 3.[13] This gives rise to four possible stereoisomers: D-erythrose, **L-erythrose**, D-threose, and L-threose. **L-Erythrose** and D-erythrose are enantiomers, meaning they are non-superimposable mirror images of each other.[5][14] The "L" designation indicates that in the Fischer projection, the hydroxyl group on the chiral carbon furthest from the aldehyde group (C3) is on the left side.[3][5] **L-Erythrose** and L-threose are diastereomers, as they are stereoisomers that are not mirror images of each other.[15]



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Stereochemical relationships of tetrose sugars.

Experimental Protocols

Accurate determination of the physicochemical properties of **L-Erythrose** is essential for its identification and use. Below are standard methodologies for key analytical procedures.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

- Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), mortar and pestle, spatula.
- Procedure:
 - Ensure the **L-Erythrose** sample is completely dry and finely powdered using a mortar and pestle.
 - Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

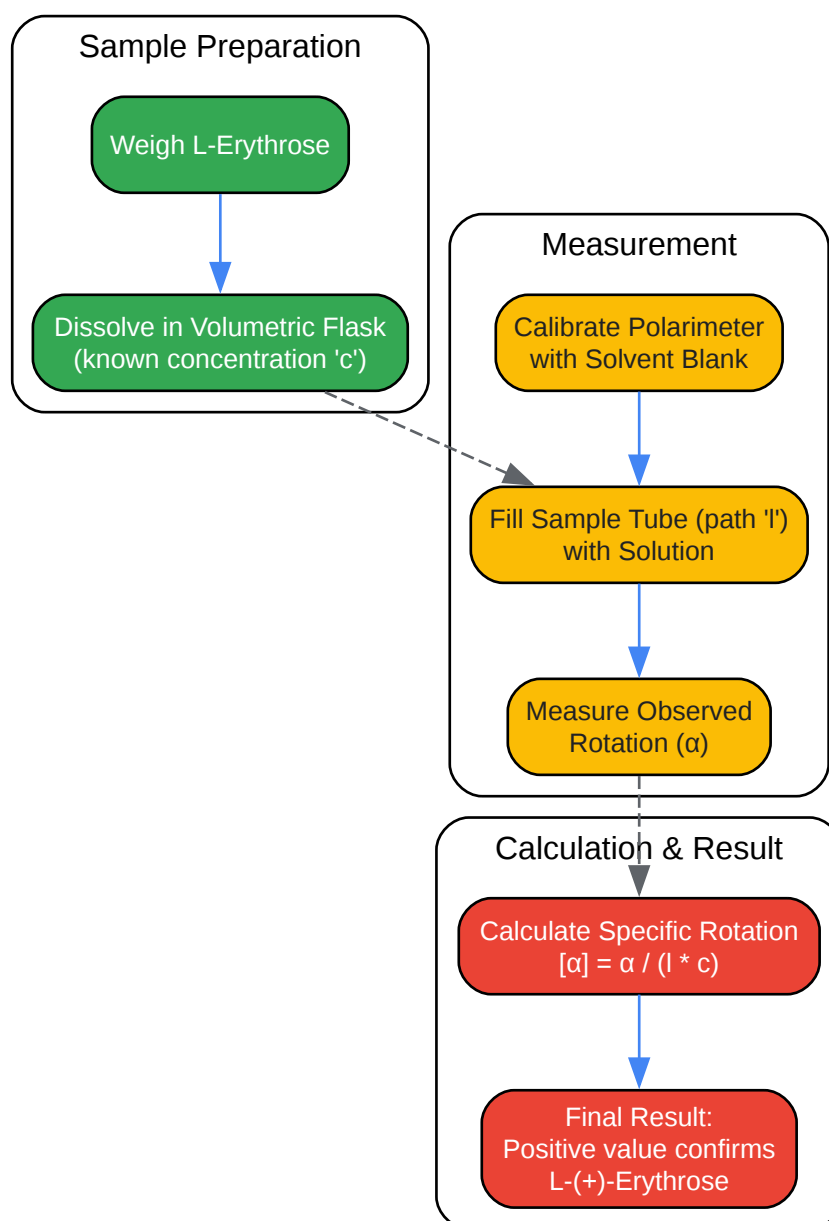
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (164°C).[\[10\]](#)[\[12\]](#)
- Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range. For a pure substance, this range should be narrow (0.5-1°C).

Measurement of Specific Optical Rotation by Polarimetry

Polarimetry is used to measure the rotation of plane-polarized light by a chiral compound in solution.[\[14\]](#) **L-Erythrose** exhibits mutarotation, where the optical rotation changes over time as it equilibrates between its different anomeric forms in solution.[\[10\]](#)[\[14\]](#)

- Apparatus: Polarimeter (with sodium D-line source, 589 nm), volumetric flask (e.g., 10 mL), analytical balance, polarimeter sample tube (e.g., 1 dm).
- Procedure:
 - Accurately weigh a precise amount of **L-Erythrose** (e.g., 300 mg) and dissolve it in a 10 mL volumetric flask using distilled water. This creates a solution with a known concentration (c) in g/mL.
 - Calibrate the polarimeter to zero using a blank sample tube filled with distilled water.
 - Rinse the sample tube with the prepared **L-Erythrose** solution, then fill it, ensuring no air bubbles are present.
 - Place the sample tube in the polarimeter and record the observed rotation (α) immediately and at set time intervals (e.g., 8 minutes, 120 minutes) until a stable reading is achieved (the final rotation).[\[8\]](#)[\[10\]](#)

- Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l * c)$ where:
 - α = observed rotation in degrees
 - l = path length of the sample tube in decimeters (dm)
 - c = concentration in g/mL
- A positive final specific rotation value confirms the L-(+)-Erythrose enantiomer.[14]



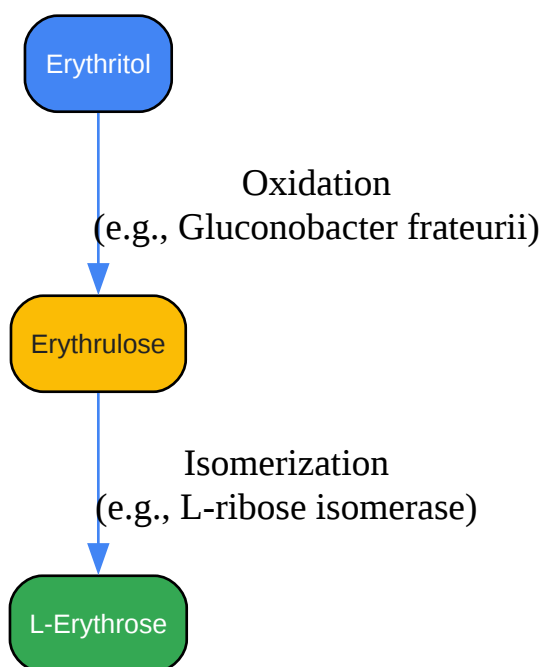
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Experimental workflow for polarimetry.

Biological Significance and Reactivity

While its enantiomer D-erythrose is more common in central metabolic pathways, **L-Erythrose** and its derivatives are also of significant interest.

- **Metabolic Pathways:** Erythrose, in its phosphorylated form (erythrose-4-phosphate), is a key intermediate in the pentose phosphate pathway and the Calvin cycle.[2][13][16] It is also a precursor in the shikimate pathway for the biosynthesis of aromatic amino acids in plants, fungi, and bacteria.[13][16]
- **Chemical Reactivity:**
 - As a reducing sugar, **L-Erythrose** contains a free aldehyde group that can reduce Fehling's solution.[10]
 - It can participate in Maillard reactions, which are important in food chemistry for the development of flavor and color.[1]
 - Oxidation with bromine water converts **L-Erythrose** to L-erythronic acid.[10]
- **Synthesis and Applications:** **L-Erythrose** can be synthesized from precursors like L-arabinose.[10] More recently, two-step microbial and enzymatic reactions have been developed to produce **L-erythrose** from erythritol, first through oxidation to L-erythrulose and then isomerization.[17][18] It is used in glycation studies and to characterize the activity of enzymes like erythrose reductase.[9][11][19][20]



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Two-step enzymatic synthesis of **L-Erythrose**.

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